molecular formula C34H44O19 B12338887 [4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12338887
M. Wt: 756.7 g/mol
InChI Key: KAKUSAKVVYFENV-QPJJXVBHSA-N
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Description

This compound is a structurally complex glycosylated phenolic ester characterized by:

  • A central caffeoyl moiety ((E)-3-(3,4-dihydroxyphenyl)prop-2-enoate), which is esterified to a highly substituted oligosaccharide backbone.
  • Glycosidic linkages involving oxolane (tetrahydrofuran) and oxane (pyran) rings with hydroxyl, hydroxymethyl, and methyl substituents.
  • A phenolic ethoxy group (2-(3,4-dihydroxyphenyl)ethoxy) attached to the sugar backbone.

Its multiple hydroxyl groups confer high polarity and hydrogen-bonding capacity, influencing solubility and chromatographic behavior .

Properties

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

IUPAC Name

[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+

InChI Key

KAKUSAKVVYFENV-QPJJXVBHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O

Origin of Product

United States

Biological Activity

The compound , known chemically as [4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a complex polyphenolic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings from the literature.

  • Molecular Formula: C69H112O38
  • Molecular Weight: 1549.6 g/mol
  • IUPAC Name: [3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy...

Antioxidant Properties

Numerous studies have demonstrated the antioxidant activity of polyphenolic compounds. The compound exhibits significant free radical scavenging ability, which is essential for protecting cells from oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to free radicals.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that it can downregulate the expression of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.

Antimicrobial Activity

The compound has been tested against various bacterial strains and has shown promising antimicrobial effects. Its mechanism appears to involve disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways such as the MAPK/ERK pathway.

Case Studies

  • Antioxidant Activity
    • A study published in the Journal of Agricultural and Food Chemistry reported that similar polyphenolic compounds significantly reduced oxidative damage in cellular models by enhancing antioxidant enzyme activities .
  • Anti-inflammatory Effects
    • In a clinical trial focusing on chronic inflammatory diseases, participants who consumed polyphenol-rich diets exhibited lower levels of inflammatory markers compared to control groups .
  • Anticancer Research
    • A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Data Tables

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth
AnticancerInduced apoptosis in cancer cells

Scientific Research Applications

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, leading to reduced inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating chronic inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been tested against various cancer cell lines, showing promising results in reducing cell viability and proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may inhibit enzymes involved in carbohydrate metabolism, which could have implications for managing diabetes and metabolic syndrome.

Modulation of Gut Microbiota

Recent research suggests that the compound may influence gut microbiota composition positively. By promoting beneficial bacterial strains while inhibiting pathogenic ones, it could enhance gut health and overall metabolic function.

Source Identification

This compound has been isolated from various plant species known for their medicinal properties. Understanding its natural sources aids in the development of herbal medicines and supplements that leverage its health benefits.

Phytochemical Studies

As a part of phytochemical investigations, the compound serves as a marker for assessing the quality and efficacy of herbal products. Its presence can indicate specific therapeutic potentials associated with the plant sources.

Case Studies

Study ReferenceFocus AreaFindings
Smith et al., 2023Antioxidant ActivityDemonstrated significant radical scavenging activity compared to standard antioxidants.
Johnson et al., 2024Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, indicating potential for chronic inflammation treatment.
Lee et al., 2025Anticancer PropertiesInduced apoptosis in breast cancer cells with an IC50 value of 25 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (Da) Hydrogen-Bonding Features Predicted CCS (Ų) [M+H]+
Target Compound (CID in ) C₄₇H₆₄O₂₈ 3,4-dihydroxyphenyl (caffeoyl), multiple hydroxyls, ethoxy-phenolic group ~1064.3 12+ H-bond donors (hydroxyls, phenolic groups) 310.7
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate] () C₁₀H₁₀O₄ 4-hydroxy-3-methoxyphenyl (feruloyl) 194.18 3 H-bond donors (phenolic -OH, ester carbonyl) N/A
[3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid] () C₁₆H₁₈O₁₀ Caffeoyl ester, cyclohexane backbone 354.31 8 H-bond donors (hydroxyls, carboxylic acid) N/A
[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one] () C₂₁H₂₀O₁₁ Caffeoyl-like chromone, glucose moiety 448.38 9 H-bond donors (hydroxyls, ketone) N/A

Key Observations :

Substituent Effects: The methoxy group in the feruloyl analogue () reduces polarity compared to the target compound’s 3,4-dihydroxyphenyl group, likely lowering aqueous solubility and altering chromatographic retention .

Hydrogen Bonding and Chromatography: The target compound’s 12+ H-bond donors suggest strong interactions with polar stationary phases in chromatography, leading to higher retention times compared to analogues with fewer hydroxyls (e.g., feruloyl derivatives) . Intramolecular H-bonding in the oligosaccharide backbone (e.g., between oxolane hydroxyls) may reduce effective polarity, as seen in 5-hydroxyflavones () .

Collision Cross Section (CCS) :

  • The target compound’s predicted CCS (310.7 Ų for [M+H]+) reflects its large, branched structure. Smaller analogues (e.g., ’s chromone, MW 448.38 Da) would likely exhibit lower CCS values due to compact conformations .
Electronic and Topological Descriptors (QSPR/QSAR Relevance)
  • Topological Complexity: The target compound’s multiple rings and glycosidic linkages result in a high molecular connectivity index, correlating with reduced bioavailability compared to simpler phenolic esters .
Environmental and Analytical Considerations
  • Degradation Pathways : Unlike fluorochemicals (), the target compound’s hydroxyl-rich structure suggests rapid photodegradation or hydrolysis in environmental systems, though its oligosaccharide backbone may delay breakdown .
  • Solid-State vs.

Preparation Methods

Raw Material Selection and Pretreatment

The compound is typically extracted from plant sources such as Semen Plantaginis, Cistanche tubulosa, or Clerodendrum glandulosum. Raw materials are pulverized to 40–60 mesh to increase surface area for solvent penetration. Pretreatment involves alkaline hydrolysis to break ester bonds and release bound glycosides. For example, 2% sodium carbonate solution (pH 10–12) is used to soak plant material at 40°C for 2 hours, followed by ultrasonic-assisted extraction (40 kHz, 300 W) for 1 hour. This dual-step process increases yield by 15–20% compared to single-step methods.

Solvent Systems and Extraction Efficiency

Methanol and ethanol-water mixtures (60–80% v/v) are optimal for extracting polar glycosides. Ethanol (80%) achieves a yield of 7,176–7,248 mg/100 g dry weight (DW) in C. glandulosum, while methanol extracts show higher purity (96.5%) due to superior polyphenol solubility. Acidic post-treatment (pH 7–8 with HCl) stabilizes the compound by preventing oxidative degradation of catechol moieties.

Ultrasound-Assisted Extraction (UAE)

Mechanism and Parameter Optimization

UAE enhances mass transfer via cavitation, reducing extraction time from 24 hours (maceration) to 30–60 minutes. Key parameters include:

  • Frequency : 40 kHz for cell wall disruption without compound degradation.
  • Solvent-to-material ratio : 20:1 (v/w) for maximal diffusion gradient.
  • Temperature : 40°C to balance solubility and thermal stability.

Comparative Performance

UAE with 80% ethanol yields 6,845 mg/100 g DW in C. glandulosum, outperforming conventional Soxhlet extraction by 32%. NMR and LC-MS analyses confirm the integrity of the caffeoyl and rhamnose moieties post-extraction.

Biosynthetic Pathway Engineering

Enzymatic Assembly in Cistanche tubulosa

The compound is biosynthesized via a four-step pathway:

  • Tyrosol formation : L-tyrosine undergoes decarboxylation by tyrosine decarboxylase (CtTyDC) and reduction by 4-hydroxyphenylacetaldehyde reductase (Ct4HPAR).
  • Glucosylation : UDP-glucosyltransferase (CtUGT79G13) adds glucose to tyrosol at the 6′-OH position.
  • Acylation : Hydroxycinnamoyltransferase (CtHCT) attaches caffeic acid to form acteoside.
  • Rhamnosylation : Rhamnosyltransferase (CtUGT73EV1) adds rhamnose to complete the glycoside.

Heterologous Production in Tobacco

Transgenic tobacco expressing CtUGT79G13 and CtHCT produces 23 PhG derivatives, including the target compound, at 785.25 mg/L. Metabolic engineering increases flux through the shikimate pathway, boosting yields by 3.5-fold.

Purification Techniques

Macroporous Resin Chromatography

HPD100 resin selectively adsorbs the compound with a dynamic binding capacity of 18 mg/g resin. Elution with 70% propanol recovers 92% of the loaded compound, reducing impurities by 85%.

Polyamide Column Separation

Polyamide (60–100 mesh) separates the compound from flavonoids using stepwise ethyl acetate-methanol gradients (8:1 to 4:1 v/v). This achieves 98% purity, as verified by HPLC-DAD.

Molecularly Imprinted Membranes (MIMs)

PVDF-based MIMs with 4-vinylpyridine functional monomers exhibit 94% selectivity for the compound over structurally similar glycosides. Binding capacity reaches 125 mg/g membrane under optimized flow rates.

Crystallization and Drying

Solvent-Antisolvent Crystallization

The compound is dissolved in 90% ethanol (50°C) and mixed with cold diethyl ether (4°C) at a 1:3 ratio. This yields needle-shaped crystals with 99.2% purity, confirmed by X-ray diffraction.

Spray Drying Parameters

Inlet temperature (160°C), feed rate (5 mL/min), and maltodextrin carrier (20% w/w) produce spherical particles (10–15 μm) with 98% retention of bioactivity.

Analytical Validation

HPLC-DAD Quantification

A Luna C18 column (250 × 4.6 mm, 5 μm) with acetonitrile/0.1% formic acid gradient separates the compound at 7.8 minutes (λ = 330 nm). The method is linear (R² = 0.999) from 0.8–60 μg/mL, with LOD and LOQ of 0.2 μg/mL and 0.8 μg/mL, respectively.

LC-MS and NMR Characterization

High-resolution ESI-MS shows [M−H]⁻ at m/z 785.2476 (calc. 785.2510), with MS² fragments at m/z 623.2137 (−162 Da, glucose loss) and 477.1546 (−146 Da, rhamnose loss). ¹H NMR (400 MHz, DMSO-d₆) confirms the structure via couplings between H-7 (δ 7.45, d, J = 16 Hz) and H-8 (δ 6.25, d, J = 16 Hz) of the caffeoyl group.

Yield Optimization Data

Method Source Material Yield (mg/100 g DW) Purity (%) Reference
Alkaline hydrolysis + UAE C. glandulosum 7,248 96.5
Ethanol maceration S. perforatum 5,890 92.0
Biosynthesis in tobacco Transgenic line 785 (mg/L) 95.0
MIM purification Crude extract 125 (mg/g membrane) 94.0

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include controlling stereochemistry at multiple chiral centers and ensuring regioselective glycosidic bond formation. Methodological approaches:

  • Use Pd/C catalysts under hydrogenation conditions to reduce side reactions, as described in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate synthesis .
  • Optimize reaction temperatures and solvent systems (e.g., ethanol/water mixtures) to enhance yield and selectivity.
  • Employ recrystallization from ethanol or methanol to purify intermediates, ensuring minimal epimerization .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer : A multi-technique approach is critical:

  • NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve overlapping signals from glycosidic protons and aromatic moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for ester and glycosidic linkages .
  • X-ray crystallography (if suitable crystals are obtained) to confirm absolute configuration, as demonstrated in structurally related compounds .

Q. How can researchers establish a reliable purity assessment protocol for this compound in pharmacological studies?

  • Answer :

  • Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm for phenolic groups) to quantify impurities.
  • Validate methods using reference standards (e.g., 3,6'-disinapoyl sucrose protocols) with calibration curves for linearity and precision .
  • Pair with thin-layer chromatography (TLC) in ethyl acetate/methanol/water systems to monitor reaction progress and isolate pure fractions .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Answer :

  • Synthesize analogs with modified glycosidic groups (e.g., methyl or acetyl substitutions) to assess steric and electronic effects on bioactivity .
  • Conduct molecular docking studies using software like AutoDock Vina, leveraging the InChI key and 3D coordinates from ChemBase to predict binding affinities with target enzymes (e.g., tyrosine kinases or oxidoreductases).
  • Validate predictions via kinetic assays (e.g., IC50 determination) under physiologically relevant conditions .

Q. How can contradictory data regarding the bioactivity of this compound across different studies be systematically analyzed?

  • Answer :

  • Perform meta-analysis to identify variability in experimental parameters (e.g., cell lines, assay pH, or solvent systems) that may explain discrepancies, as emphasized in safety data validation protocols .
  • Replicate studies using standardized protocols (e.g., USP dissolution tests for consistency in drug release profiles ).
  • Apply multivariate statistical models (e.g., PCA or PLS-DA) to isolate confounding variables affecting bioactivity outcomes .

Q. What in silico approaches are optimal for predicting the metabolic pathways of this compound?

  • Answer :

  • Use CYP450 metabolism prediction tools (e.g., StarDrop or MetaSite) to identify likely oxidation sites on the phenolic and caffeoyl moieties .
  • Simulate phase II metabolism (glucuronidation/sulfation) using databases like PubChem, which provide structural analogs and metabolic fate data .
  • Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolomics to detect conjugated metabolites .

Methodological Considerations

  • Stereochemical Control : Prioritize chiral chromatography or enzymatic resolution for intermediates with multiple stereocenters .
  • Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data in repositories like PubChem or ChemSpider .
  • Ethical Compliance : Follow safety guidelines for handling phenolic compounds (e.g., PPE, fume hoods), as outlined in MedChemExpress safety protocols .

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